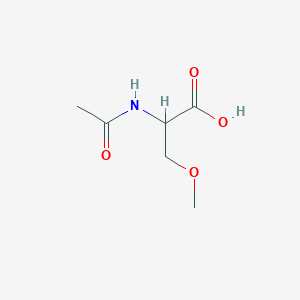

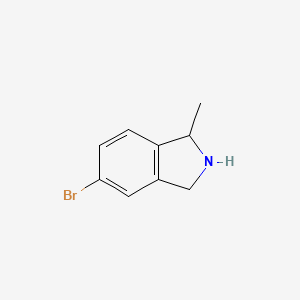

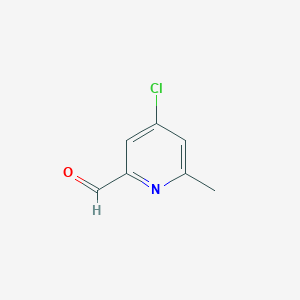

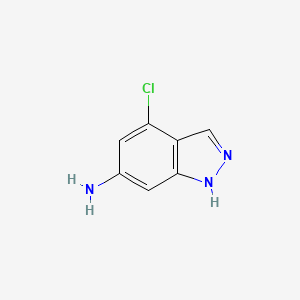

![molecular formula C6H15Cl2NO B1591968 2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride CAS No. 39552-14-2](/img/structure/B1591968.png)

2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride

Descripción general

Descripción

2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride (CAS Number: 577-11-7) is a synthetic compound used for a variety of scientific research applications. It is also known as 2-propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride and is commonly referred to as HPC. This compound is used in many laboratory experiments and has a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis of Isotopomers

One of the applications involves the synthesis of isotopomers, as demonstrated in the preparation of 1-Amino-2-[3-13C]propanol hydrochloride, which was synthesized through a coupling reaction followed by reduction and hydrolysis. This method enables the production of all 13C- and 15N-isotopomers of 1-amino-2-propanol, offering essential tools for biochemical and pharmaceutical research where labeled compounds are necessary for tracing, structural analysis, and mechanism studies (Iida, Nakajima, & Kajiwara, 2008).

Protective Strategies in Organic Synthesis

Another application is found in organic synthesis, where propargyloxycarbonyl chloride is used for protecting hydroxyl and amino functionalities of amino alcohols and aminophenols. This protection strategy allows for selective deblocking, demonstrating an orthogonal protection approach for amino and alcohol groups, which is crucial for synthesizing complex organic molecules (Ramesh, Bhat, & Chandrasekaran, 2005).

Microwave-Assisted Synthesis

The use of microwave irradiation for the synthesis of oxazolines and thiazolines from amino alcohols highlights an application in accelerating chemical reactions, providing a rapid and efficient method for preparing these heterocycles. This technique benefits synthetic chemistry by reducing reaction times and improving yields, facilitating the preparation of valuable intermediates for pharmaceuticals and materials science (Katritzky, Cai, Suzuki, & Singh, 2004).

Surface Chemistry and Corrosion Inhibition

In the field of surface chemistry, Schiff bases derived from amino alcohols have been studied for their effectiveness in inhibiting corrosion on stainless steel surfaces in acidic environments. This application is crucial for extending the lifespan of metal components in industrial systems, with research focusing on understanding the mechanisms of inhibition and the development of more efficient corrosion inhibitors (Vikneshvaran & Velmathi, 2017).

Enantioseparation Techniques

Additionally, the compound has been involved in the study of enantioseparation techniques, where pH-zone-refining countercurrent chromatography was used to separate enantiomers of β-adrenergic blocking agents. This research is pivotal for the pharmaceutical industry, where the separation of enantiomers can lead to drugs with improved efficacy and reduced side effects (Lv et al., 2018).

Propiedades

IUPAC Name |

1-chloro-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClNO.ClH/c1-5(2)8-4-6(9)3-7;/h5-6,8-9H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWXQQCKEVEHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CCl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606608 | |

| Record name | 1-Chloro-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39552-14-2 | |

| Record name | 1-Chloro-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-3-[(1-methylethyl)amino]-2-propanol hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C47SBT2K38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.